Hydantoin, 5-(3,4-dimethoxybenzylidene)- Hydantoin, 5-(3,4-dimethoxybenzylidene)-
Brand Name: Vulcanchem
CAS No.: 10040-91-2
VCID: VC21359524
InChI: InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Hydantoin, 5-(3,4-dimethoxybenzylidene)-

CAS No.: 10040-91-2

Cat. No.: VC21359524

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Hydantoin, 5-(3,4-dimethoxybenzylidene)- - 10040-91-2

Specification

CAS No. 10040-91-2
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Standard InChI InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-
Standard InChI Key NKQBXYVAZTZVMV-YVMONPNESA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC
SMILES COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Introduction

Chemical Structure and Properties

Molecular Composition

Hydantoin, 5-(3,4-dimethoxybenzylidene)- is defined by the molecular formula C₁₂H₁₂N₂O₄. Its structure consists of an imidazolidinedione core linked to a benzylidene group substituted with methoxy groups at the 3 and 4 positions. The molecular weight of the compound is calculated as 248.23 g/mol .

The SMILES notation for this compound is COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC, which provides a textual representation of its structure . The InChI string further elaborates its connectivity: InChI=1S/C12H12N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-6H,1-2H3,(H2,13,14,15,16)/b8-5-[7].

Physical Properties

The compound exhibits distinct physical properties that include:

  • Melting Point: Typically ranges between 200°C and 250°C under standard conditions.

  • Solubility: Moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but less soluble in water due to its hydrophobic aromatic moiety.

  • UV Absorption: The presence of conjugated double bonds contributes to UV absorption in the range of 250–300 nm.

Chemical Reactivity

Hydantoin derivatives are known for their stability under physiological conditions but can undergo nucleophilic or electrophilic reactions depending on the substituents attached to the hydantoin ring. The methoxy groups at the benzene ring enhance electron density and influence reactivity patterns in synthetic modifications .

Synthesis of Hydantoin, 5-(3,4-Dimethoxybenzylidene)-

General Synthetic Pathway

The synthesis of Hydantoin, 5-(3,4-dimethoxybenzylidene)- typically involves condensation reactions between hydantoin and veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction proceeds in the presence of a base catalyst such as sodium acetate or potassium carbonate .

Reaction Mechanism:

  • Nucleophilic Attack: The nitrogen atom in hydantoin attacks the carbonyl group of veratraldehyde.

  • Formation of Intermediate: A tetrahedral intermediate forms transiently.

  • Elimination Step: Water is eliminated to yield the final benzylidene-hydantoin product.

Optimized Conditions

To maximize yield and purity:

  • Reaction temperature is maintained between 80°C and 120°C.

  • Solvents like ethanol or acetonitrile are used to facilitate solubility.

  • Reaction time typically spans several hours (6–12 hours).

Table: Synthesis Parameters

ParameterOptimal ValueNotes
CatalystSodium acetateEnhances nucleophilic activity
SolventEthanolPromotes solubility
Temperature100°CPrevents decomposition
Reaction Time~8 hoursEnsures completion

Biological Activities

Antiviral Properties

Hydantoin derivatives have been studied for their potential antiviral effects against various pathogens. Preliminary investigations indicate that Hydantoin, 5-(3,4-dimethoxybenzylidene)- may inhibit viral replication by interfering with nucleic acid synthesis or viral protein assembly.

Antitussive Effects

Research has demonstrated significant antitussive activity in animal models treated with this compound. Its mechanism likely involves modulation of central nervous system pathways responsible for cough reflex suppression.

ActivityEvidenceMechanism
AntiviralIn vitro studiesInhibition of viral enzymes
AntitussiveAnimal modelsCNS modulation

Antidepressant-Like Effects

Studies on related hydantoin derivatives suggest potential antidepressant-like activity mediated through interaction with serotonin receptors (e.g., 5-HT₁A and 5-HT₇) . This property aligns with findings on other arylidene-hydantoins.

Pharmacological Applications

Table: Pharmacological Applications

ApplicationTarget MechanismExample Derivative
AntidiabeticPTP1B inhibitionCompound "5a"
NeurologicalSerotonin modulationCompound "13"

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